molecular formula C9H10N2O B12870545 4-((5-Methylfuran-2-yl)methyl)-1H-imidazole

4-((5-Methylfuran-2-yl)methyl)-1H-imidazole

Cat. No.: B12870545
M. Wt: 162.19 g/mol
InChI Key: SUCABAJRVMXZLC-UHFFFAOYSA-N
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Description

4-((5-Methylfuran-2-yl)methyl)-1H-imidazole is an organic compound that features a furan ring substituted with a methyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Methylfuran-2-yl)methyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-methylfurfural and imidazole.

    Condensation Reaction: 5-Methylfurfural undergoes a condensation reaction with imidazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The resulting product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((5-Methylfuran-2-yl)methyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the imidazole ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

4-((5-Methylfuran-2-yl)methyl)-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((5-Methylfuran-2-yl)methyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways. The furan ring’s electron-rich nature allows it to participate in various chemical interactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Methylfuran-2-yl)methyl)-1H-pyrazole
  • 4-((5-Methylfuran-2-yl)methyl)-1H-triazole
  • 4-((5-Methylfuran-2-yl)methyl)-1H-benzimidazole

Uniqueness

Compared to these similar compounds, 4-((5-Methylfuran-2-yl)methyl)-1H-imidazole is unique due to its specific combination of the furan and imidazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new molecules with tailored biological activities.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-[(5-methylfuran-2-yl)methyl]-1H-imidazole

InChI

InChI=1S/C9H10N2O/c1-7-2-3-9(12-7)4-8-5-10-6-11-8/h2-3,5-6H,4H2,1H3,(H,10,11)

InChI Key

SUCABAJRVMXZLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CC2=CN=CN2

Origin of Product

United States

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